NU 7441

Descripción general

Descripción

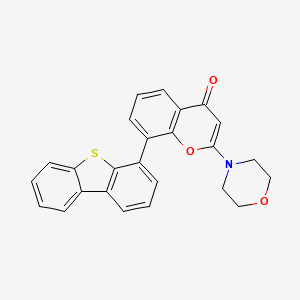

NU7441, también conocido como 2-N-morfolino-8-dibenzotiofenil-croman-4-ona, es un potente e inhibidor selectivo de la proteína quinasa dependiente del ADN (DNA-PK). DNA-PK juega un papel crucial en la vía de unión de extremos no homólogos (NHEJ), que es responsable de reparar las roturas de doble cadena del ADN (DSB). Este compuesto ha ganado una atención significativa en el campo de la investigación del cáncer debido a su capacidad para sensibilizar las células cancerosas a los agentes dañinos del ADN, como la radiación ionizante y los fármacos quimioterapéuticos .

Aplicaciones Científicas De Investigación

NU7441 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, NU7441 se utiliza para sensibilizar las células cancerosas a los agentes dañinos del ADN, mejorando así la eficacia de los tratamientos como la radiación ionizante y los fármacos quimioterapéuticos . Además, NU7441 se emplea en estudios de edición del genoma para mejorar la eficiencia de la reparación dirigida por homología (HDR) al inhibir la vía NHEJ .

Mecanismo De Acción

NU7441 ejerce sus efectos al inhibir la proteína quinasa dependiente del ADN (DNA-PK), una enzima involucrada en la reparación de roturas de doble cadena del ADN a través de la vía de unión de extremos no homólogos (NHEJ). Al inhibir DNA-PK, NU7441 evita la reparación de las roturas de doble cadena del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes dañinos del ADN. Esta inhibición también promueve el uso de vías de reparación dirigidas por homología (HDR), que son más precisas pero menos eficientes que NHEJ .

Análisis Bioquímico

Biochemical Properties

NU 7441 interacts with DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It selectively inhibits DNA-PK with an IC50 of 14 nM . It also inhibits mTOR and PI3K, with IC50 values of 1.7 μM and 5 μM respectively .

Cellular Effects

This compound has been shown to influence cell function by inhibiting DNA repair mechanisms, thereby sensitizing cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs . It can also reduce the frequency of NHEJ and enhance the rate of homologous recombination repair after DNA cleavage mediated by Cas9 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to DNA-PK and inhibiting its activity . This inhibition disrupts the NHEJ pathway, leading to an accumulation of DNA double-strand breaks and increased sensitivity to DNA-damaging agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, pre-incubation with this compound for 4 hours followed by the addition of a DNA-damaging agent leads to a sustained increase in DNA damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For example, in a study involving mice with SW620 xenografts, the combination of this compound and etoposide led to a significant delay in tumor growth .

Metabolic Pathways

This compound is involved in the DNA damage response pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway .

Transport and Distribution

Given its role as a DNA-PK inhibitor, it is likely that it is transported to the nucleus where DNA-PK is located .

Subcellular Localization

This compound is likely to be localized in the nucleus due to its interaction with DNA-PK, a nuclear enzyme involved in the NHEJ pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NU7441 implica varios pasos clave. El material de partida suele ser un derivado de cromanona, que se somete a una serie de reacciones para introducir los grupos morfolino y dibenzotiofenil. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar que el producto deseado se obtiene con alta pureza y rendimiento .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados para NU7441 no están ampliamente documentados, la síntesis generalmente sigue los principios de la síntesis orgánica, incluidos los pasos de purificación como la recristalización y la cromatografía para lograr los niveles de pureza deseados. El compuesto generalmente se produce en pequeñas cantidades para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: NU7441 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran NU7441 incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores como el paladio sobre carbono (Pd/C). Las reacciones a menudo se llevan a cabo a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales formados: Los productos principales formados a partir de reacciones que involucran NU7441 dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

NU7441 se compara a menudo con otros inhibidores de DNA-PK como NU7026 y KU-0060648. Si bien todos estos compuestos inhiben DNA-PK, NU7441 se destaca por su mayor potencia y selectividad. NU7441 tiene un valor de IC50 de 14 nM, lo que lo hace significativamente más potente que NU7026. Además, NU7441 ha mostrado una mayor eficacia en la sensibilización de las células cancerosas a los agentes dañinos del ADN en comparación con otros inhibidores .

Lista de compuestos similares:- NU7026

- KU-0060648

- Wortmannin

- LY294002

NU7441 se destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y los estudios de edición del genoma .

Propiedades

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMULYFATHSZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462509 | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503468-95-9 | |

| Record name | NU-7441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.